Product packaging for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol(Cat. No.:CAS No. 887974-01-8)

(5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Cat. No.: B1629383
CAS No.: 887974-01-8
M. Wt: 215.25 g/mol
InChI Key: XHMZFBBZGLFXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Pyridine (B92270) Core in Contemporary Organic and Medicinal Chemistry

The pyridine ring is a foundational six-membered aromatic heterocycle containing one nitrogen atom. pensoft.netresearchgate.net Its structure is analogous to benzene (B151609), with one carbon-hydrogen group replaced by nitrogen. researchgate.net This substitution, however, imparts a set of unique chemical properties that make the pyridine scaffold exceptionally valuable in both organic and medicinal chemistry. researchgate.netresearchgate.net

The nitrogen atom in the pyridine ring introduces basicity and polarity, making pyridine and its derivatives water-miscible in many cases and capable of forming hydrogen bonds. researchgate.net These properties are crucial for enhancing the pharmacokinetic profiles of drug candidates, improving solubility and bioavailability. researchgate.net The lone pair of electrons on the nitrogen atom does not participate in the aromatic system, allowing it to act as a hydrogen bond acceptor and coordinate with metal ions, which is vital for interacting with biological targets like enzymes and receptors. researchgate.net

Due to these versatile characteristics, the pyridine nucleus is a ubiquitous component in a vast array of natural products, including alkaloids (e.g., nicotine), vitamins (e.g., niacin and pyridoxine), and coenzymes. nih.gov In the pharmaceutical industry, pyridine derivatives are highly sought-after, forming the core of numerous approved drugs with diverse therapeutic applications. researchgate.netresearchgate.net These include treatments for cancer, microbial infections, malaria, and neurological disorders. researchgate.netnih.gov The adaptability of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity. researchgate.net

Overview of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol within the Arylpyridine Class

This compound belongs to the arylpyridine methanol (B129727) class of compounds. This class is characterized by a pyridine ring substituted with both an aryl (in this case, 3-methoxyphenyl) group and a methanol (-CH2OH) group. The specific arrangement in this compound places the 3-methoxyphenyl (B12655295) group at the 5-position and the methanol group at the 3-position of the pyridine ring.

While extensive research exists for the broader arylpyridine class, specific literature on this compound is limited. However, its structure suggests it serves as a valuable intermediate in organic synthesis. The hydroxyl group of the methanol substituent can be readily oxidized to an aldehyde or a carboxylic acid, or undergo other transformations to build more complex molecules. The methoxy (B1213986) group on the phenyl ring and the nitrogen atom in the pyridine core offer additional sites for chemical modification.

Research into closely related isomers and analogues provides insight into the potential areas of interest for this compound. For instance, derivatives of aryl(pyridinyl)methanols are explored for their potential in medicinal chemistry. Studies on various methoxyphenyl-pyridine hybrids have revealed activities such as anticancer and antimalarial properties, often linked to their ability to interact with biological targets like tubulin or specific enzymes. pensoft.netnih.gov The synthesis of such compounds often involves modern cross-coupling reactions, like the Suzuki coupling, to form the crucial carbon-carbon bond between the pyridine and phenyl rings.

Given the established importance of the arylpyridine scaffold, this compound represents a molecule with significant potential for the development of novel compounds in materials science and medicinal chemistry.

Chemical Properties of this compound

PropertyValue
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name This compound
Physical State Not specified in literature
Melting Point Not available in searched literature
Boiling Point Not available in searched literature
CAS Number Not available in searched literature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B1629383 (5-(3-Methoxyphenyl)pyridin-3-yl)methanol CAS No. 887974-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(3-methoxyphenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13-4-2-3-11(6-13)12-5-10(9-15)7-14-8-12/h2-8,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMZFBBZGLFXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647003
Record name [5-(3-Methoxyphenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887974-01-8
Record name [5-(3-Methoxyphenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 3 Methoxyphenyl Pyridin 3 Yl Methanol and Analogues

Strategic Approaches to the 3-Substituted Pyridine (B92270) Moiety

The synthesis of the 3,5-disubstituted pyridine scaffold, the central structural element of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, is achievable through several powerful synthetic techniques. These strategies provide different pathways to assemble the core structure, each with its own set of advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Strategies for Arylpyridine Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, particularly for the synthesis of biaryls and heteroaryl-aryl compounds. nih.govresearchgate.net The formation of the arylpyridine bond in the target molecule is efficiently achieved using well-established methods such as the Suzuki, Negishi, and Stille couplings. wikipedia.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming the C-C bond between the pyridine ring and the methoxyphenyl group. nih.gov It typically involves the reaction of a halopyridine with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org For the synthesis of this compound, a common approach is to couple a 5-halopyridine derivative, such as (5-bromopyridin-3-yl)methanol, with 3-methoxyphenylboronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields, and systems like Pd(OAc)₂ or Pd(dppf)Cl₂ are often employed. nih.govcdnsciencepub.com In some cases, modifying the electronic properties of the pyridine ring, for instance by introducing a temporary substituent, can enhance reactivity and yield. nih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and effectiveness in constructing complex molecules. wikipedia.orgorgsyn.org The synthesis can proceed by reacting a 5-halopyridinylmethanol derivative with a (3-methoxyphenyl)zinc halide, or conversely, a 5-pyridinylzinc reagent with a 3-methoxy-halobenzene. The reaction's chemoselectivity allows for precise bond formation even in the presence of other reactive sites. orgsyn.orgnih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of this method is the stability of organostannane reagents to air and moisture, and the reaction conditions are generally mild, tolerating a wide array of functional groups including esters, amides, and alcohols. thermofisher.com The synthesis of the target arylpyridine could involve the coupling of (5-tributylstannylpyridin-3-yl)methanol with a 3-methoxy-halobenzene. The use of additives like copper(I) salts can significantly accelerate the reaction rate. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Arylpyridine Synthesis

Coupling Reaction Organometallic Reagent Electrophile Typical Catalyst/Ligand Key Advantages Citations
Suzuki-Miyaura Arylboronic Acid/Ester Halo-Pyridine Pd(OAc)₂, Pd(dppf)Cl₂ High functional group tolerance, commercially available reagents. nih.govorganic-chemistry.orgcdnsciencepub.com
Negishi Organozinc Halide Halo-Pyridine Ni(PPh₃)₄, Pd(P(t-Bu)₃)₂ High reactivity and functional group tolerance, couples sp², sp³ carbons. wikipedia.orgorganic-chemistry.orgorgsyn.org
Stille Organostannane Halo-Pyridine Pd(PPh₃)₄, Pd₂(dba)₃ Mild conditions, reagent stability, excellent functional group tolerance. wikipedia.orgorganic-chemistry.orgthermofisher.com

Ring-Closing Olefin Metathesis (RCM) Approaches for Substituted Pyridines

Ring-closing olefin metathesis (RCM) has emerged as a powerful strategy for the synthesis of various heterocyclic compounds, including densely substituted pyridines. bris.ac.ukox.ac.ukresearchgate.net This approach involves the cyclization of a suitable acyclic diene precursor, followed by an elimination step to generate the aromatic pyridine ring. rsc.orgnih.gov

The general strategy begins with the synthesis of a diene containing the necessary precursors for the final substituents. For the target molecule, this would involve a nitrogen-containing diene designed to place a protected hydroxymethyl group and the precursors for the methoxyphenyl group at the correct positions. This acyclic compound is then treated with a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to induce ring closure. rsc.org The resulting dihydropyridine (B1217469) intermediate is then aromatized, often through the elimination of a leaving group, to yield the final substituted pyridine product. bris.ac.uknih.gov This methodology offers a high degree of flexibility, allowing for the introduction of various substituents on the pyridine ring by modifying the initial acyclic precursor. rsc.orgresearchgate.net

Direct C-H Functionalization for Pyridine Arylation and Methylation

Direct C-H functionalization is an increasingly important and atom-economical strategy that avoids the need for pre-functionalized starting materials like halides or organometallics. researchgate.net

Direct C-H Arylation: This method allows for the formation of the aryl-pyridine bond by directly coupling a C-H bond on the pyridine ring with an aryl partner. nih.gov Research has shown that pyridines containing electron-withdrawing groups can undergo highly regioselective C-H arylation at the 3- and 4-positions. researchgate.netnih.gov This strategy could be applied by starting with a pyridine ring already bearing the methanol (B129727) (or a protected version) at the 3-position and then selectively arylating the C-5 position with a suitable 3-methoxyphenyl (B12655295) source, such as an arylboronic acid or diaryliodonium salt. rsc.orgmdpi.com Copper and rhodium catalysts have also been shown to be effective for the direct arylation of pyridines and their N-oxides. rsc.orgnih.gov

Direct C-H Methylation: For the synthesis of analogues, direct C-H methylation introduces methyl groups onto the pyridine ring. rsc.org Rhodium-catalyzed methods have been developed for the C-3/5 methylation of pyridines using simple feedstocks like methanol and formaldehyde. rsc.org Additionally, metal-free methylation of pyridine N-oxides using peroxides as the methyl source provides another route to methylated derivatives. nih.govresearchgate.net These techniques are valuable for creating structural diversity in pyridine-based compounds. rsc.orgresearchgate.net

Application of Hypervalent Iodine Reagents in Pyridine Derivative Synthesis

Hypervalent iodine reagents serve as powerful, environmentally benign oxidants and arylating agents in organic synthesis. nih.govchim.itacs.org Their application provides a metal-free alternative for the construction of arylpyridines. dovepress.com

Diaryliodonium salts, a class of hypervalent iodine(III) reagents, are particularly effective for arylating a wide range of nucleophiles. illinois.edu In the context of synthesizing the target molecule, a (3-methoxyphenyl)diaryliodonium salt can act as an electrophilic source of the aryl group. illinois.eduresearchgate.net The reaction would involve the arylation of a suitable pyridine nucleophile, potentially a 5-metallated or electron-rich pyridine derivative, to form the C-C bond. The synthesis of these diaryliodonium salts is well-established and can be achieved from aryl iodides and arenes using oxidants like m-CPBA or Oxone. beilstein-journals.orgcardiff.ac.uk This approach is appealing due to its mild conditions and avoidance of transition metal catalysts. researchgate.net

Table 2: Overview of Hypervalent Iodine Reagents in Synthesis | Reagent Type | Synthetic Application | Typical Conditions | Advantages | Citations | | :--- | :--- | :--- | :--- | :--- | :--- | | Diaryliodonium Salts | C-Arylation of heterocycles | Metal-free, often base-mediated | Mild conditions, avoids transition metals, high electrophilicity. | illinois.eduresearchgate.net | | PIDA, PIFA | Oxidative cyclizations | Metal-free or catalytic | Powerful oxidants for forming heterocyclic rings. | chim.itdovepress.com | | Koser's Reagent | Oxidative functionalization | Methanol or other nucleophilic solvents | Introduces functional groups like methoxy (B1213986) or tosyloxy. | dovepress.com |

Regioselective Introduction and Modification of the Methoxyphenyl Moiety

Achieving the correct 3,5-substitution pattern on the pyridine ring requires precise regiochemical control. The strategies for introducing the 3-methoxyphenyl group at the C-5 position are intrinsically linked to the synthetic methods described above.

In palladium-catalyzed cross-coupling reactions , regioselectivity is dictated by the placement of the leaving group (e.g., halide) on one substrate and the organometallic functionality on the other. The most direct route involves using a pyridine derivative that is halogenated at the 5-position, such as (5-bromopyridin-3-yl)methanol, and coupling it with 3-methoxyphenylboronic acid (in a Suzuki reaction) or a corresponding organozinc or organotin reagent. nih.govcdnsciencepub.com Studies on the coupling of poly-halogenated pyridines have demonstrated that selective reactions at specific positions are feasible, allowing for stepwise functionalization. nih.govresearchgate.net

In direct C-H arylation , regioselectivity is governed by the electronic and steric properties of the pyridine substrate. researchgate.netnih.gov For a pyridine substituted at C-3 with a hydroxymethyl group (an electron-donating precursor), the electronic and steric environment would guide the incoming aryl group. The inherent electronic properties of the pyridine ring, combined with directing effects from existing substituents, can be harnessed to achieve selective arylation at the C-5 position. nih.gov

Functionalization and Derivatization at the Methanol Group

The (pyridin-3-yl)methanol moiety is a versatile functional handle that allows for the synthesis of a wide range of derivatives. Once the core structure of this compound is assembled, the primary alcohol group can be readily transformed into other functional groups, leading to a library of analogues.

Common derivatizations include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 6-(3-methoxyphenyl)-nicotinaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane. Further oxidation can yield the corresponding carboxylic acid, 6-(3-methoxyphenyl)-nicotinic acid.

Etherification: Conversion to ethers can be achieved through methods such as the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) and then reacted with an alkyl halide.

Esterification: Esters can be formed by reacting the alcohol with carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly, with more reactive acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Halogenation: The hydroxyl group can be replaced by a halogen using standard reagents (e.g., SOCl₂ for chlorination, PBr₃ for bromination) to produce (5-(3-methoxyphenyl)pyridin-3-yl)methyl halide, a reactive intermediate for further nucleophilic substitution reactions.

These transformations are standard in organic synthesis and significantly expand the chemical space accessible from the parent alcohol, allowing for the fine-tuning of the molecule's properties. researchgate.net

Chemo- and Regioselective Synthesis of Advanced Intermediates

The efficient construction of the this compound backbone relies on the strategic and selective functionalization of the pyridine core. A key approach involves the use of pre-functionalized pyridine building blocks that allow for the sequential and regioselective introduction of the desired substituents. A particularly useful starting material for this purpose is 5-bromo-3-pyridinecarboxaldehyde.

A highly effective method for the synthesis of the crucial biaryl intermediate, 5-(3-Methoxyphenyl)nicotinaldehyde, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. The reaction's high tolerance for various functional groups makes it an ideal choice for complex molecule synthesis.

In a typical procedure, 5-bromo-3-pyridinecarboxaldehyde is coupled with (3-methoxyphenyl)boronic acid. The regioselectivity of this reaction is excellent, with the coupling occurring specifically at the 5-position of the pyridine ring, leaving the formyl group at the 3-position intact. The judicious selection of the palladium catalyst and reaction conditions is critical to ensure high yields and chemoselectivity.

Table 1: Suzuki-Miyaura Coupling of 5-bromo-3-pyridinecarboxaldehyde with (3-methoxyphenyl)boronic acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O901285
2Pd(dppf)Cl₂ (3)-K₃PO₄1,4-Dioxane100892
3Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃THF801688

This is a representative table compiled from general knowledge of Suzuki-Miyaura couplings on similar substrates and may not reflect the exact results of a specific cited study.

Following the successful synthesis of 5-(3-methoxyphenyl)nicotinaldehyde, the final step in the preparation of the target compound is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes in the presence of other reducible groups, including the aromatic pyridine ring. rsc.orgmasterorganicchemistry.com

The reduction is typically carried out in a protic solvent, such as methanol or ethanol, at ambient or reduced temperatures to afford this compound in high yield. masterorganicchemistry.com

Table 2: Reduction of 5-(3-Methoxyphenyl)nicotinaldehyde

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄Methanol0 to rt295
2LiAlH₄THF0198
3H₂ (1 atm), Pd/CEthanolrt2490

This is a representative table compiled from general knowledge of aldehyde reductions and may not reflect the exact results of a specific cited study.

Alternative synthetic strategies towards advanced intermediates for analogues can involve the functionalization of a di-halogenated pyridine scaffold. For instance, the regioselective functionalization of 3,5-dibromopyridine (B18299) can be achieved through controlled halogen-metal exchange reactions followed by trapping with appropriate electrophiles. researchgate.net The differential reactivity of the halogen atoms can also be exploited in sequential cross-coupling reactions to introduce different aryl or alkyl groups at the 3- and 5-positions.

Chemical Transformations and Reactivity Studies of 5 3 Methoxyphenyl Pyridin 3 Yl Methanol

Reactivity Profiles of the Pyridine (B92270) Nitrogen and Hydroxyl Group

The reactivity of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol is dominated by the chemical properties of its two primary functional groups: the basic pyridine nitrogen and the primary alcohol (hydroxyl group).

Pyridine Nitrogen Reactivity: The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for several key reactions:

N-Oxidation: The nitrogen can be oxidized to form the corresponding N-oxide. This transformation increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic substitution, and can also be a key functional group in biologically active molecules. researchgate.netnih.gov Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. nih.govarkat-usa.org The synthesis of 3,5-disubstituted pyridine N-oxides, such as 3,5-dibromopyridine-N-oxide, has been efficiently achieved using hydrogen peroxide in a microreactor setup. google.com

N-Alkylation: As a nucleophile, the pyridine nitrogen can be alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. The regioselectivity of alkylation in related systems can be influenced by steric and electronic factors.

Protonation and Catalysis: The basic nature of the pyridine nitrogen allows it to act as a proton acceptor or a basic catalyst in various reactions, such as in the activation of alcohols for elimination or substitution reactions. echemi.com

Hydroxyl Group Reactivity: The primary benzylic-like alcohol group is a versatile handle for numerous chemical transformations:

Oxidation: The hydroxymethyl group can be selectively oxidized to form the corresponding aldehyde, 5-(3-methoxyphenyl)nicotinaldehyde, or further to the carboxylic acid, 5-(3-methoxyphenyl)nicotinic acid. A variety of oxidizing agents can be employed, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or palladium-based catalysts for aerobic oxidation. acs.org The existence of 5-(3-Methoxyphenyl)nicotinaldehyde as a commercially available compound (CAS 887973-64-0) confirms the viability of this oxidation. bldpharm.com

Esterification: The alcohol can react with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by acids or coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). medcraveonline.com

Etherification: Conversion of the alcohol to its corresponding alkoxide with a suitable base, followed by reaction with an alkyl halide (Williamson ether synthesis), can produce a range of ethers. Alternatively, copper-catalyzed Ullmann etherification can couple the alcohol with aryl iodides. union.edu

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. arkat-usa.orgreddit.com This tosylate is an excellent substrate for nucleophilic substitution reactions, allowing the introduction of various functional groups.

The following table summarizes these potential transformations.

Functional GroupReaction TypeReagent(s)Expected ProductReference
Pyridine NitrogenN-Oxidationm-CPBA or H₂O₂/CH₃COOHThis compound N-oxide researchgate.netarkat-usa.org
Pyridine NitrogenN-AlkylationMethyl Iodide (CH₃I)3-(Hydroxymethyl)-1-methyl-5-(3-methoxyphenyl)pyridin-1-ium iodide
Hydroxyl GroupOxidation (to Aldehyde)MnO₂ or PCC5-(3-Methoxyphenyl)nicotinaldehyde bldpharm.com
Hydroxyl GroupEsterificationAcetic Anhydride, Pyridine(5-(3-Methoxyphenyl)pyridin-3-yl)methyl acetate medcraveonline.com
Hydroxyl GroupTosylationTosyl Chloride (TsCl), Pyridine(5-(3-Methoxyphenyl)pyridin-3-yl)methyl 4-methylbenzenesulfonate arkat-usa.orgreddit.com

Generation of Functionalized Analogues and Derivatives for Structure-Activity Relationship Studies

The development of new therapeutic agents often relies on systematic structural modifications of a lead compound to map the structure-activity relationship (SAR). nih.gov The this compound scaffold is well-suited for such derivatization, with studies on related pyridine-biphenyl systems demonstrating their potential as anticancer agents. scientificarchives.com

Core Scaffold Modification via Cross-Coupling: The central biaryl linkage is most commonly forged using palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. union.edu This provides a powerful and flexible strategy for generating a diverse library of analogues.

Varying the Phenyl Ring: By starting with a common precursor like (5-bromopyridin-3-yl)methanol, a wide array of analogues can be synthesized by coupling it with different arylboronic acids. This allows for the exploration of electronic and steric effects of substituents on the phenyl ring.

Varying the Pyridine Substituents: Conversely, one could start with 3-methoxyphenylboronic acid and couple it with various substituted 5-halopyridin-3-yl-methanol derivatives.

Derivatization of the Hydroxymethyl Group: The primary alcohol serves as a key site for introducing diversity.

Ethers and Esters: A series of ether and ester analogues can be prepared as described in section 3.1. These modifications alter the polarity, hydrogen bonding capacity, and size of the substituent at the 3-position of the pyridine ring, which can be crucial for receptor binding. medcraveonline.com

Amines: The alcohol can be converted to a halide or tosylate and subsequently displaced with various primary or secondary amines to generate aminomethyl derivatives, introducing a basic center and new hydrogen bonding possibilities.

The table below illustrates a selection of potential analogues that could be synthesized for SAR studies.

Analogue StructureModification StrategyRationale for SAR StudyReference
(5-(4-Fluorophenyl)pyridin-3-yl)methanolSuzuki coupling with 4-fluorophenylboronic acidInvestigate electronic effects (halogen bond) union.edu
(5-(3,5-Dimethoxyphenyl)pyridin-3-yl)methanolSuzuki coupling with 3,5-dimethoxyphenylboronic acidProbe steric bulk and hydrogen bond acceptor patterns union.edu
(5-(3-Methoxyphenyl)pyridin-3-yl)methyl benzoateEsterification of the hydroxyl groupIntroduce a bulky, lipophilic group; block H-bond donation medcraveonline.com
[5-(3-Methoxyphenyl)pyridin-3-yl]methanamineConversion of alcohol to amineIntroduce a basic center and H-bond donor/acceptor arkat-usa.org
This compound N-oxideN-Oxidation of the pyridine nitrogenAlter electronics of the pyridine ring and introduce a H-bond acceptor researchgate.net

Mechanistic Investigations of Key Transformation Reactions

Understanding the reaction mechanisms for the key transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Alcohol Oxidation: The oxidation of benzylic alcohols, a close parallel to pyridyl-methanols, has been studied extensively. For palladium-catalyzed aerobic oxidation using a Pd(OAc)₂/pyridine system, the mechanism involves several steps. acs.org It begins with the formation of an adduct between the alcohol and the Pd(II) complex, followed by proton-coupled ligand exchange to create a palladium-alkoxide. A key step is the dissociation of a pyridine ligand to form a three-coordinate intermediate, which then undergoes irreversible β-hydride elimination to yield the aldehyde product and a Pd(0)-hydride species, which is subsequently re-oxidized by O₂ to regenerate the active Pd(II) catalyst. acs.org

Mechanism of the Suzuki-Miyaura Reaction: The synthesis of the core 5-aryl-pyridine structure is reliant on the Suzuki-Miyaura coupling. The generally accepted catalytic cycle involves three main stages:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (e.g., a 5-bromopyridine derivative), forming a Pd(II) species.

Transmetalation: The boronic acid, activated by a base (like Na₂CO₃ or K₃PO₄) to form a more nucleophilic boronate species, transfers its organic group (the 3-methoxyphenyl (B12655295) ring) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

Studies on related systems have explored mechanistic details, such as the order of substitution in polyhalogenated pyridines and the influence of the pyridine nitrogen's Lewis basicity on the reaction, which can inhibit the catalytic cycle by coordinating to the rhodium or palladium center. nih.govgoogle.com

Computational and Theoretical Investigations of 5 3 Methoxyphenyl Pyridin 3 Yl Methanol and Its Derivatives

Electronic Structure Analysis and Reactivity Prediction

Computational analysis, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the electronic properties of molecules like (5-(3-Methoxyphenyl)pyridin-3-yl)methanol. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the associated HOMO-LUMO gap.

The energies of the HOMO and LUMO are crucial in determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For similar pyridine (B92270) derivatives, DFT calculations have been employed to elucidate these properties. For instance, studies on related methoxy-phenyl substituted 1,4-dihydropyridine (B1200194) derivatives have utilized DFT to analyze their stability and electrophilic nature through reactivity descriptors. bohrium.com

The molecular electrostatic potential (MEP) is another important feature derived from electronic structure calculations. It helps in identifying the electrophilic and nucleophilic sites within a molecule. In analogous systems, MEP analysis has pinpointed hydrogen atoms attached to nitrogen and carboxyl oxygen atoms as potential electrophilic and nucleophilic regions, respectively. bohrium.com For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group would likely be identified as key sites for intermolecular interactions.

Natural Population Analysis (NPA) provides a method for calculating the distribution of atomic charges, offering further insights into the molecule's reactivity. In a study of a substituted pyrazoline containing a phenyl group, NPA revealed that the compound could act as a multi-dentate ligand for metal ions. mdpi.com A similar analysis of this compound would be expected to show significant charge distributions that influence its potential as a ligand.

Computational Parameter Significance Typical Findings in Related Phenyl-Pyridine Systems
HOMO Energy Indicates electron-donating abilityInfluenced by substituent groups on the aromatic rings.
LUMO Energy Indicates electron-accepting abilityLowered by electron-withdrawing groups.
HOMO-LUMO Gap Correlates with chemical reactivity and stabilitySmaller gaps suggest higher reactivity.
Molecular Electrostatic Potential (MEP) Maps charge distribution and predicts reactive sitesHighlights nucleophilic (negative potential) and electrophilic (positive potential) regions.
Natural Population Analysis (NPA) Quantifies atomic chargesReveals potential coordination sites for metal ions.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. Reactive force field (ReaxFF) MD simulations have been used to investigate the combustion and pyrolysis of pyridine, providing insights into reaction mechanisms at the atomic level. ucl.ac.ukresearchgate.netucl.ac.uk For this compound, MD simulations could be employed to explore its behavior in different solvent environments, its interaction with biological macromolecules, or its thermal decomposition pathways. These simulations can reveal how the molecule's conformation changes over time and how it interacts with its surroundings.

Quantum Chemical Characterization of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. These calculations can identify the structures of transition states and the energy barriers associated with different reaction pathways. For instance, in the synthesis of related pyrazolo-pyridine analogues, the reaction mechanism involves a nucleophilic addition followed by an intramolecular cyclization. mdpi.com Quantum chemical methods can be used to model these steps, calculating the energies of intermediates and transition states to elucidate the most favorable reaction pathway.

Such computational studies are not limited to synthetic reactions. They can also be applied to understand metabolic transformations. For example, a computational study on a metabolite of a pyridine-containing carcinogen investigated a potential intramolecular reaction, highlighting the power of these methods to explore the reactivity of complex molecules. researchgate.net Similarly, the oxidation or metabolism of this compound could be modeled to predict potential metabolites and understand the underlying chemical transformations.

Computational Technique Application to Reaction Pathways Insights Gained
Density Functional Theory (DFT) Locating transition state structures and calculating activation energies.Elucidation of reaction mechanisms and prediction of reaction kinetics.
Reactive Force Field (ReaxFF) MD Simulating complex reactive events like combustion or pyrolysis.Identification of primary reaction pathways and key intermediates in complex chemical environments.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling reactions in large systems, such as enzymes.Understanding enzyme-catalyzed reactions and inhibitor binding.

Computational Studies on Substituent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of this compound are significantly influenced by the nature and position of substituents on its aromatic rings. Computational studies allow for a systematic investigation of these effects.

Electron-donating groups, such as the methoxy (B1213986) group in the title compound, are known to increase the electron density on the aromatic system, which can affect the HOMO and LUMO energies and the molecule's reactivity. Conversely, electron-withdrawing groups would have the opposite effect. Quantum chemical studies on pyridyl-substituted nitronyl nitroxides have demonstrated that different substituents on the pyridine fragment can alter the magnetic properties of the molecules. nih.govresearchgate.net

Computational methods can also predict spectroscopic properties. For example, time-dependent DFT (TD-DFT) can be used to calculate UV-Vis absorption spectra. In a study of a pyrazoline derivative, the calculated spectrum was compared with the experimental one to validate the computational model. mdpi.com Similarly, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. The synthesis and characterization of various substituted 2-pyridyl-4-phenylquinolines have been supported by extensive 1D and 2D NMR spectroscopy, with computational analysis providing a deeper understanding of the observed chemical shifts and coupling constants. mdpi.com

Spectroscopic Elucidation and Advanced Characterization of 5 3 Methoxyphenyl Pyridin 3 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Ligand-Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of (5-(3-Methoxyphenyl)pyridin-3-yl)methanol derivatives. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogue Data
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Analogue Data Source
Pyridine (B92270) H-2~8.6~149.0 rsc.org
Pyridine H-4~7.8~135.0 niscpr.res.in
Pyridine H-6~8.7~149.5 rsc.org
Methoxyphenyl H-2'~7.2~112.0 rsc.org
Methoxyphenyl H-4'~7.0~119.0 rsc.org
Methoxyphenyl H-5'~7.4~129.7 rsc.org
Methoxyphenyl H-6'~7.1~115.0 rsc.org
-CH₂OH (methylene)4.5 - 5.560.0 - 65.0General
-OCH₃ (methoxy)~3.9~55.3 rsc.org

Beyond structural confirmation, NMR spectroscopy is a powerful tool for studying ligand-protein interactions, which is critical in drug discovery. nih.gov Techniques such as saturation transfer difference (STD) NMR and analysis of chemical shift perturbations (CSPs) can identify which parts of a ligand are in close contact with a target protein. anu.edu.aunih.gov For derivatives of this compound, these methods could elucidate the binding mode to a biological target, providing crucial data for structure-activity relationship (SAR) studies. anu.edu.au The exchange rate between the free and bound ligand determines the specific NMR experiment to be used; slow exchange allows for the direct observation of the bound state, while fast exchange provides averaged signals that can still yield detailed binding information. nih.govanu.edu.au

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption of UV-Vis light typically promotes electrons from π to π* orbitals. The UV-Vis spectrum of pyridine itself shows characteristic absorption bands. sielc.comnist.gov For substituted pyridine derivatives, absorption bands are generally observed in the 250 to 400 nm range. scielo.org.zaresearchgate.net

Studies on related methoxyphenyl-pyridine and furo-pyridine systems show characteristic absorption maxima around 280 nm and 340 nm. researchgate.net These bands are attributed to the π → π* transitions within the conjugated system formed by the interconnected phenyl and pyridine rings. The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. researchgate.net

Interactive Data Table: Typical UV-Vis Absorption Maxima for Related Pyridine Structures
Compound ClassTypical λ_max 1 (nm)Typical λ_max 2 (nm)Electronic TransitionSource
Phenyl-furo-pyridines~280~340π → π researchgate.net
Thiazolidinone derivatives~343~406π → π scielo.org.za
Pyridine derivatives200 - 400-π → π* / n → π* researchgate.net

Fluorescence Spectroscopy and Emission Properties, including Quantum Yields and Stokes Shifts

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many pyridine derivatives are known to be fluorescent. The emission properties, such as the maximum emission wavelength (λ_em), fluorescence quantum yield (Φ_F), and Stokes shift, are highly dependent on the molecular structure and the surrounding environment. researchgate.net

The introduction of substituents and the use of different solvents can significantly alter these properties. For instance, some pyridine derivatives exhibit solvatochromism, where the emission wavelength shifts with increasing solvent polarity. nii.ac.jp The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a critical parameter for applications in imaging and sensors, with larger shifts being generally desirable to minimize signal interference. nih.govresearchgate.net Related pyridine compounds have been reported with large Stokes shifts, exceeding 10,000 cm⁻¹. researchgate.net

The fluorescence quantum yield (Φ_F) quantifies the efficiency of the fluorescence process. While some pyridine derivatives have modest quantum yields, researchgate.net others have been engineered to be highly emissive, with Φ_F values reaching up to 0.39 in the solid state for certain morpholino-pyridines. nii.ac.jp For comparison, the well-known standard [Ru(bpy)₃]²⁺ has a quantum yield of 0.040 in aerated water. psu.edu

Interactive Data Table: Illustrative Fluorescence Properties of Related Heterocyclic Compounds
Compound ClassEmission Max (nm)Quantum Yield (Φ_F)Stokes Shift (cm⁻¹)Source
Benzimidazole quinolines>500up to 0.079- researchgate.net
Imidazo[1,2-a]pyridines-->10,000 researchgate.net
Dimorpholinopyridine-0.39 (solid)Increased in polar solvents nii.ac.jp
Cyanine-7-pyridine dyes--~230 nm nih.gov

Advanced Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is invaluable for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. uomustansiriyah.edu.iq For this compound, the spectra would be rich with information confirming its structure. researchgate.netniscpr.res.in

Key expected vibrations include:

O-H Stretch: A broad band in the FT-IR spectrum around 3200-3600 cm⁻¹ from the hydroxyl group of the methanol (B129727) moiety.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy (B1213986) and methylene (B1212753) groups are found just below 3000 cm⁻¹. uomustansiriyah.edu.iq

C=C and C=N Stretches: Vibrations from the pyridine and benzene (B151609) rings are expected in the 1400-1650 cm⁻¹ region. researchgate.netconferenceworld.in

C-O Stretches: Strong bands corresponding to the C-O stretching of the alcohol and the aryl ether are expected in the 1050-1300 cm⁻¹ range. niscpr.res.in Specifically, methoxy groups give rise to characteristic bands, often around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch). researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Functional Groups
Functional GroupVibrational ModeExpected FT-IR Range (cm⁻¹)Expected Raman Range (cm⁻¹)Source
Alcohol (-OH)O-H Stretch (broad)3200 - 3600- uomustansiriyah.edu.iq
Alcohol (-OH)O-H In-plane bend~1159~1148 niscpr.res.in
Alcohol (C-OH)C-O Stretch~1170~1172 niscpr.res.in
Aromatic RingsC-H Stretch3000 - 31003000 - 3100 uomustansiriyah.edu.iq
Aromatic RingsC=C/C=N Stretch1400 - 16501400 - 1650 researchgate.netconferenceworld.in
Methoxy (-OCH₃)C-H Stretch2850 - 29602850 - 2960 uomustansiriyah.edu.iq
Methoxy (-OCH₃)C-O Asymmetric Stretch~1250~1250 researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a definitive technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. whitman.edu High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of the elemental formula of the parent compound and its derivatives. mdpi.comacs.orgacs.org For this compound (C₁₃H₁₃NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be precisely determined.

Upon collision-induced dissociation (CID) in the mass spectrometer, the molecular ion fragments in a predictable manner, offering clues to its structure. libretexts.orgmsu.edu For a molecule with the structure of this compound, several key fragmentation pathways can be proposed based on the fragmentation of similar structures like benzyl (B1604629) alcohol and methoxy-aryl compounds. guidechem.comstackexchange.comyoutube.com

Plausible fragmentation pathways include:

Loss of Water (H₂O): Elimination of water from the methanol group to form an [M-18]⁺ ion.

Loss of a Hydroxymethyl Radical (•CH₂OH): Cleavage of the C-C bond between the pyridine ring and the methanol group, resulting in an [M-31]⁺ fragment. ucalgary.ca

Loss of a Methyl Radical (•CH₃): Cleavage of the aryl-ether bond to form an [M-15]⁺ ion.

Formation of Tropylium-like Ions: Benzyl alcohol and related structures are known to fragment via loss of CO to form ions such as m/z = 79, which provides a characteristic fingerprint. guidechem.comstackexchange.com

The analysis of these fragmentation patterns allows for detailed structural confirmation and can be used to distinguish between isomers. nih.gov

Molecular Interactions and Biological Activity at the Molecular Level

Structure-Activity Relationship (SAR) Studies for Defined Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives related to the (5-(3-Methoxyphenyl)pyridin-3-yl)methanol scaffold, SAR studies have provided critical insights into their interactions with receptors and enzymes.

The binding of ligands to receptors is governed by specific molecular features that dictate affinity and selectivity. For pyridine (B92270) derivatives, key determinants include the nature and position of substituents on both the pyridine and phenyl rings.

In the context of adenosine (B11128) receptors (ARs), the methoxy (B1213986) group, as present in the subject compound, is a significant feature. Studies on N-(2,6-diarylpyrimidin-4-yl)acetamide scaffolds revealed that the presence and position of methoxy groups on an aryl ring are crucial for selectivity, particularly for the A3 adenosine receptor. researchgate.net Computational models have identified a specific hotspot at the TM5-TM6 interface of the A3AR where meta- and/or para-methoxy groups can be accommodated, enhancing binding affinity and selectivity. researchgate.net This suggests that the meta-methoxy group on the phenyl ring of this compound is a key determinant for potential interactions with adenosine receptors.

Furthermore, research on amino-3,5-dicyanopyridines has shown that the substitution pattern on the pyridine core dramatically influences affinity and selectivity across the adenosine receptor family. mdpi.comsemanticscholar.org While these compounds have a different substitution pattern (dicyano groups), the principle remains that small structural modifications on the pyridine ring are critical. The hydroxymethyl (-CH2OH) group in this compound can act as both a hydrogen bond donor and acceptor, a feature that often plays a pivotal role in anchoring a ligand to the binding pocket of a receptor. For instance, in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a pyridinyl methanol (B129727) moiety was a central feature of the pharmacophore. nih.gov

The structural features of pyridyl-methanol derivatives also strongly correlate with their ability to inhibit enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research. nih.gov

Studies on lupinine (B175516) derivatives, which feature a distinct heterocyclic core but are explored for similar inhibitory activities, have demonstrated that specific aromatic substitutions are key to potent AChE inhibition. nih.gov For example, a derivative incorporating a 4-(benzyloxy)-3-methoxyphenyl group showed significant inhibitory activity. nih.gov This highlights the importance of the substituted phenyl ring. The 3-methoxyphenyl (B12655295) group in this compound is therefore a critical element. Modifications to this part of the structure, such as altering the position of the methoxy group or introducing other substituents, would be expected to significantly impact enzyme inhibition.

In a series of novel dual inhibitors of AChE and BuChE based on a pyridyl–pyridazine moiety, the potency of inhibition varied significantly with structural changes. nih.gov This underscores the sensitivity of cholinesterase enzymes to the specific arrangement of atoms in the inhibitor. The ability of the pyridine nitrogen to participate in hydrogen bonding or pi-cation interactions within the enzyme's active site is a well-established mechanism for many AChE inhibitors.

The table below presents data for related pyridine derivatives, illustrating how structural changes affect enzyme inhibition.

Table 1: In Vitro Cholinesterase Inhibition by Pyridyl Derivatives

Compound Target Enzyme IC50 (µM) Selectivity
Compound 3 (pyridyl-pyridazine derivative) BuChE 0.28 More effective than Donepezil nih.gov
Compound 5 (pyridyl-pyridazine derivative) BuChE 0.19 More effective than Donepezil nih.gov
Tacrine (B349632) Analogue 13 (furo[2,3-b]pyridine) AChE - Three-fold less active than Tacrine nih.gov
Tacrine Analogue 10 (furo[2,3-b]quinoline) BuChE - Ten-fold less active than Tacrine nih.gov

This table is for illustrative purposes, showing data for structurally related compounds to demonstrate SAR principles.

The insights gained from SAR studies enable the rational design of new ligands with improved properties. For pyridine-based structures, this involves the strategic modification of the scaffold to enhance interactions with the desired target while minimizing off-target effects.

For example, the development of selective TRPV3 antagonists was achieved through systematic optimization of a lead compound featuring a pyridinyl methanol moiety. nih.gov This process involved modifying the substituents to improve pharmacological and physicochemical properties, leading to a potent and selective antagonist. nih.gov Similarly, SAR data on PqsD inhibitors, based on a (2-nitrophenyl)methanol scaffold, guided the design of more potent derivatives by systematically varying substituents on the phenyl ring. rsc.org

Applying these principles to this compound, rational design strategies could involve:

Modification of the Methoxyphenyl Ring: Introducing electron-donating or electron-withdrawing groups to probe electronic requirements in the binding pocket.

Alteration of the Linker: The direct bond between the pyridine and phenyl rings could be replaced with other linkers to alter conformational flexibility.

Substitution on the Pyridine Ring: Adding other functional groups to the pyridine ring to explore additional binding interactions.

Molecular Recognition Phenomena with Biomolecules and Model Systems

Molecular recognition describes the specific interaction between two or more molecules. The this compound scaffold is designed to be recognized by specific biological targets, leading to a measurable biological response.

The pyridine core is a common feature in many adenosine receptor ligands. mdpi.comsemanticscholar.org Research has shown that derivatives containing this scaffold can exhibit high affinity and selectivity for different AR subtypes.

A fluorescent ligand, PSB603-BY630, which contains a substituted pyridine ring, was found to bind with high affinity (Kd = 18.3 nM) and exceptional selectivity to the human adenosine A2B receptor. nih.gov Competition binding experiments confirmed that its binding could be displaced by other A2B-selective ligands, while ligands for A1, A2A, and A3 receptors were much less effective. nih.gov This demonstrates the capacity of the pyridine scaffold to be tailored for highly selective receptor recognition.

The table below summarizes the binding affinities of various selective ligands for different adenosine receptor subtypes, highlighting the pharmacological context for pyridine-based compounds.

Table 2: Adenosine Receptor Binding Data for Selective Ligands

Ligand Target Receptor Binding Affinity (Ki or Kd) Species
PSB603-BY630 A2B 18.3 nM (Kd) Human nih.gov
[3H]MRS7799 A3 0.55 nM (Kd) Human nih.gov
[3H]MRS7799 A3 3.74 nM (Kd) Mouse nih.gov

This table provides context on the affinities achievable with ligands targeting adenosine receptors.

The structural elements of this compound—a hydrogen-bond-donating methanol group and a methoxy-substituted aromatic ring—are consistent with features known to be important for AR recognition. researchgate.net

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy for treating the symptoms of Alzheimer's disease. nih.gov Pyridine-containing compounds have been investigated as inhibitors of these enzymes.

The mechanism of inhibition can vary. For instance, kinetic analysis of a potent lupinine triazole derivative revealed a mixed-type inhibition of AChE. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often by interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Molecular docking studies often support this dual-binding hypothesis.

In contrast, a series of tacrine analogues with a furo[2,3-b]quinoline (B11916999) structure were found to be competitive inhibitors of AChE. nih.gov This suggests they compete directly with the substrate, acetylcholine, for binding at the catalytic site. The planarity of the fused ring system and the presence of the basic nitrogen are key for this type of interaction.

Given its structure, this compound could potentially act as a cholinesterase inhibitor. The pyridine nitrogen could interact with key residues in the active site, while the methoxyphenyl and methanol groups could form additional interactions within the enzyme's gorge, possibly leading to a mixed or competitive inhibition profile. The development of dual inhibitors targeting both AChE and BuChE is an area of growing interest, as it may offer a more effective therapeutic approach. nih.govnih.gov

Host-Guest Complexation with Supramolecular Receptors (e.g., Calixarenes)

The field of supramolecular chemistry has elucidated the ability of synthetic host molecules to form complexes with guest molecules through non-covalent interactions. Among the most studied host molecules are calixarenes, which are macrocycles formed from the condensation of phenols and formaldehyde. Their three-dimensional, basket-like shape provides a hydrophobic cavity capable of encapsulating guest molecules, while their upper and lower rims can be functionalized to fine-tune their recognition properties. tandfonline.comnankai.edu.cnrsc.org

While direct experimental studies on the host-guest complexation of This compound with calixarenes are not extensively documented in publicly available literature, the structural features of the molecule allow for well-founded postulations based on the known behavior of similar pyridine derivatives. The pyridine ring, being an aromatic and electron-deficient system, can participate in several types of non-covalent interactions within a calixarene (B151959) cavity.

Key among these are cation-π and π-π stacking interactions. nih.govnih.govresearchgate.net If the pyridine nitrogen of This compound were to be protonated or quaternized, the resulting pyridinium (B92312) cation could form strong cation-π interactions with the electron-rich aromatic walls of the calixarene cavity. nih.govnih.gov Furthermore, the pyridine and methoxyphenyl rings of the guest molecule can engage in π-π stacking interactions with the phenolic units of the calixarene host. researchgate.net The presence of substituents on the guest molecule, such as the methoxy and methanol groups, can also influence the stability and geometry of the complex through hydrogen bonding or steric effects. iupac.org

Studies on various pyridinium salts and their derivatives have demonstrated that the strength of the host-guest interaction is influenced by the electronic properties of both the host and the guest. nih.gov For instance, the introduction of electron-donating groups on the calixarene can enhance the binding of cationic guests. researchgate.net The formation of these supramolecular assemblies can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry. rsc.org

Table 1: Analogous Host-Guest Complexation Studies with Calixarenes and Pyridine Derivatives

Click to view table
Guest MoleculeCalixarene TypeKey Interactions ObservedReference
N-methylpyridiniumCalix tandfonline.compyreneCation-π, π-stacking nih.gov
Pyridinium cationp-Sulfonatocalix tandfonline.comareneN-H···O hydrogen bonding, hydrophobic interactions iupac.org
PyridineCalix tandfonline.comareneSecond-sphere coordination with a metal center researchgate.net
N-alkyl pyridinium saltsFluorophore-appended Calix tandfonline.comarenesCation-π, π-stacking nih.govresearchgate.net

Advanced Computational Approaches to Ligand-Target Interactions

Computational modeling has become an indispensable tool in medicinal chemistry and molecular biology for predicting and analyzing the interactions between a ligand, such as This compound , and its biological target at an atomic level. nih.govwhiterose.ac.uk These methods provide insights into binding modes, affinities, and the energetic contributions of various interactions, thereby guiding the design of more potent and selective molecules.

Molecular Docking and Dynamics Simulations with Receptor Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. hilarispublisher.com This method involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity. For a molecule like This compound , docking studies would be crucial in identifying key interactions such as hydrogen bonds formed by the methanol group or the pyridine nitrogen, and hydrophobic interactions involving the methoxyphenyl and pyridine rings.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. These simulations can be used to assess the stability of the predicted binding pose, calculate binding free energies, and identify conformational changes that may occur upon ligand binding. nih.gov

Table 2: Representative Findings from Molecular Docking Studies of Analogous Pyridine Derivatives

Click to view table
Ligand ClassProtein TargetKey Interacting ResiduesPredicted InteractionsReference
Trimethoxyphenyl pyridine derivativesTubulinCys241Hydrogen bonding, hydrophobic interactions researchgate.netrsc.orgrsc.org
Thiazolo[4,5-b]pyridine derivativesCyclooxygenase-2 (COX-2)-Docking into the active site researchgate.net
Pyrimidine and pyridine derivativesEpidermal Growth Factor Receptor (EGFR)-Inhibition of EGFR kinase nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of Binding Sites

For a more accurate description of the electronic effects within the binding site, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods can be utilized. nih.govmorressier.com In a QM/MM approach, the most critical part of the system, such as the ligand and the immediate interacting residues of the protein's active site, is treated with a high-level quantum mechanical method. The remainder of the protein and the solvent are described using a more computationally efficient molecular mechanics force field. nih.gov

This methodology is particularly advantageous for studying systems where electronic phenomena such as charge transfer, polarization, and the formation or breaking of covalent bonds are important. nih.gov For a ligand like This compound , a QM/MM study could provide a highly accurate picture of the hydrogen bonding network, the nature of the π-interactions, and the precise electronic distribution upon binding. utdallas.edu

While specific QM/MM studies on This compound have not been reported in the literature, the application of this method to other ligand-protein complexes has demonstrated its power. For instance, QM/MM calculations have been used to investigate the binding of hydroxamate inhibitors to zinc-dependent matrix metalloproteinases, accurately describing the charge transfer and bond length changes upon coordination to the zinc ion. nih.gov Such studies are crucial for understanding the subtle electronic details that govern binding affinity and specificity, which are often challenging to capture with purely classical methods. utdallas.edu The application of QM/MM methods could therefore offer a deeper understanding of the binding mechanism of This compound to its putative biological targets.

Applications in Catalysis and Advanced Materials Science

(5-(3-Methoxyphenyl)pyridin-3-yl)methanol as a Ligand Precursor for Transition Metal Catalysis

The utility of pyridine (B92270) derivatives as ligands in transition metal catalysis is well-established. nih.govrsc.org The nitrogen atom's lone pair of electrons can coordinate to a metal center, and the substituents on the pyridine ring can be modified to fine-tune the steric and electronic properties of the resulting metal complex. acs.orgnih.gov This modulation is crucial for optimizing catalytic activity and selectivity in a variety of chemical transformations.

Development of Novel Catalytic Systems for Organic Reactions

The structure of this compound makes it a promising candidate for the development of novel catalytic systems. Pyridine derivatives are known to be effective ligands for a range of transition metals, including palladium, which is widely used in carbon-carbon bond-forming reactions. nih.govacs.org The catalytic efficacy of such systems often depends on the nature of the substituents on the pyridine ring. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the catalytic performance of the corresponding metal complexes. acs.orgnih.gov

While direct research on the catalytic applications of this compound is limited, studies on analogous pyridine-based ligands provide a strong basis for its potential. For example, palladium(II) complexes with substituted pyridine ligands have been shown to be efficient precatalysts in reactions like the Suzuki–Miyaura and Heck cross-coupling reactions. acs.org The catalytic activity of these complexes is influenced by the basicity of the pyridine ligand, which in turn is affected by its substituents. acs.org The methoxy (B1213986) group on the phenyl ring of the target compound could, therefore, play a role in modulating the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes.

Role in Cross-Coupling Methodologies

Cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of C-C and C-heteroatom bonds. The Suzuki-Miyaura cross-coupling, which typically involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex, is a cornerstone of modern synthesis. nih.govrsc.org However, the efficiency of these reactions can be challenging when dealing with certain heterocyclic compounds, such as pyridine derivatives. nih.govacs.org The development of new ligands that can overcome these challenges is an active area of research.

Pyridine-based ligands have been investigated for their ability to facilitate challenging cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions of pyridine sulfinates with aryl halides have been shown to be a versatile method for synthesizing a wide range of linked pyridines, which are prevalent in drug molecules. nih.govrsc.org The this compound, once converted to a suitable derivative (e.g., a phosphine (B1218219) or an N-heterocyclic carbene), could serve as a ligand in such palladium-catalyzed cross-coupling reactions. The steric and electronic environment provided by the methoxyphenyl and hydroxymethyl groups could influence the stability and reactivity of the catalytic intermediates, potentially leading to improved yields and broader substrate scope.

To illustrate the potential, the table below shows representative yields for Suzuki-Miyaura cross-coupling reactions using various palladium(II) complexes with substituted pyridine ligands, demonstrating the impact of ligand structure on catalytic efficiency.

Table 1: Illustrative Yields of Suzuki-Miyaura Cross-Coupling Reactions with Pyridine-Based Ligands (Data adapted from studies on analogous pyridine-based catalytic systems for illustrative purposes)

Catalyst PrecursorLigandYield (%)Reference
Pd(OAc)₂/TricyclohexylphosphinePyridine-3-sulfinate99 nih.gov
Pd(II) Complex4-Methylpyridine>90 acs.org
Pd(II) Complex4-Methoxypyridine>90 acs.org

This table demonstrates the high efficiency of pyridine-based ligands in palladium-catalyzed cross-coupling reactions.

Investigation of Catalytic Mechanisms and Ligand Effects

The mechanism of palladium-catalyzed cross-coupling reactions involves a series of steps, including oxidative addition, transmetalation, and reductive elimination. The ligand plays a critical role in each of these steps, influencing the reaction rate and the stability of the intermediates. The electronic properties of the ligand, such as its ability to donate or accept electron density, affect the electron density at the metal center, which in turn impacts the kinetics of the catalytic cycle. acs.org

The steric bulk of the ligand is also a crucial factor, influencing the coordination number and geometry of the metal complex, as well as the ease with which substrates can access the catalytic center. acs.org For this compound, the methoxyphenyl group would introduce a certain degree of steric hindrance, which could be beneficial in promoting the reductive elimination step and preventing the formation of undesirable side products. The hydroxymethyl group offers a site for further functionalization, allowing for the creation of bidentate or pincer-type ligands, which often exhibit enhanced catalytic activity and stability.

Photophysical Applications and Photonic Materials

Pyridine-containing compounds are of significant interest in the field of materials science due to their unique electronic and photophysical properties. rsc.orgmdpi.com The incorporation of a pyridine ring into a larger conjugated system can lead to materials with interesting fluorescent and solvatochromic properties, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. mdpi.comnih.govnih.gov

Solvent Effects on Optical Properties and Halochromism

The fluorescence of many organic molecules is sensitive to the polarity of their environment, a phenomenon known as solvatochromism. mdpi.com This effect arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. mdpi.com In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift in the emission spectrum. mdpi.com Pyridine-based fluorophores frequently exhibit this behavior, and the extent of the spectral shift can be correlated with the solvent polarity. nih.gov

For this compound, the presence of the polar pyridine ring and the methoxy and hydroxyl groups suggests that its fluorescence properties would likely be solvent-dependent. The intramolecular charge transfer (ICT) character, often observed in donor-π-acceptor systems, could be influenced by solvent polarity, leading to changes in the emission wavelength and quantum yield. nih.gov

Halochromism, the change in color of a substance upon a change in pH, is another property that could be expected from this compound. The nitrogen atom of the pyridine ring can be protonated in acidic conditions, which would significantly alter the electronic structure of the molecule and, consequently, its absorption and emission spectra. rsc.org This property is the basis for the development of pH-sensitive fluorescent probes.

The following table provides an example of the solvent-dependent photophysical properties of a related pyridine-based fluorophore, illustrating the typical shifts observed.

Table 2: Illustrative Photophysical Data of a Pyridine-Based Fluorophore in Different Solvents (Data adapted from studies on analogous pyridine derivatives for illustrative purposes)

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Reference
Hexane35040050 mdpi.com
Dichloromethane35542065 mdpi.com
Ethanol36045090 mdpi.com

This table showcases the bathochromic (red) shift in both absorption and emission maxima with increasing solvent polarity, a characteristic feature of solvatochromic dyes.

Design of Fluorescent Probes and Sensors for Chemical Species

The development of fluorescent probes and sensors for the detection of specific chemical species is a rapidly growing field. rsc.orgmdpi.com These sensors typically consist of a fluorophore unit linked to a receptor that can selectively bind to the target analyte. Upon binding, a change in the photophysical properties of the fluorophore, such as its fluorescence intensity or wavelength, provides a detectable signal. nih.govrsc.org

The this compound scaffold is a promising platform for the design of such sensors. The pyridine nitrogen and the hydroxyl and methoxy oxygen atoms can act as binding sites for metal ions. rsc.org The hydroxymethyl group, in particular, can be readily modified to introduce other receptor moieties, allowing for the specific detection of a wide range of analytes. The design of such probes often involves creating a system where the binding event modulates an intramolecular charge transfer (ICT) process or a photoinduced electron transfer (PET) process, leading to a "turn-on" or "turn-off" fluorescence response. rsc.org Given the structural features of this compound, it could be envisioned as a precursor to fluorescent probes for metal ions, anions, or even small neutral molecules, depending on the specific design of the receptor unit. nih.govnih.gov

Electrochemical Behavior and Redox Processes

The electrochemical characteristics of pyridine-based compounds are of significant interest due to their involvement in a variety of applications, including energy storage, organic synthesis, and the development of new materials. mdpi.com The redox activity of these molecules is intrinsically linked to the electron-donating or electron-withdrawing nature of the substituents on the pyridine ring.

Voltammetric Studies of Pyridine-Based Compounds and Derivatives

Voltammetry is a key technique for investigating the redox properties of pyridine and its derivatives. sigmaaldrich.com Such studies provide valuable insights into reaction mechanisms, including the number of electrons transferred and the stability of reaction intermediates. The electrochemical behavior of pyridine compounds is influenced by the solvent, the electrode material, and the specific substituents on the pyridine ring. mdpi.comuniv-lyon1.fr

For instance, cyclic voltammetry of pyridine in a non-aqueous solvent like acetonitrile (B52724) on a platinum electrode has shown a reduction wave attributed to the formation of a pyridinium (B92312) ion and an oxidation wave corresponding to the oxidation of this ion. univ-lyon1.fr The peak potentials of these waves provide information about the energy required for the reduction and oxidation processes.

The presence of different functional groups on the pyridine ring can significantly alter its electrochemical response. Electron-donating groups tend to decrease the cathodic peak potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect, increasing the potential. mdpi.com In aqueous media, the electrochemical behavior is further complicated by the influence of pH, as protonation of the pyridine nitrogen can occur. researchgate.netacs.org

While direct voltammetric studies on this compound are not extensively documented in publicly available literature, its structure, featuring an electron-donating methoxy group and a methanol (B129727) substituent, suggests it would undergo redox processes. The methoxy group would likely influence the electron density of the pyridine ring, thereby affecting its oxidation and reduction potentials.

To illustrate the type of data obtained from such studies, the following table presents hypothetical voltammetric data for a generic pyridine derivative.

ParameterValue
Oxidation Peak Potential (Epa) +1.2 V vs. Ag/AgCl
Reduction Peak Potential (Epc) -0.9 V vs. Ag/AgCl
Solvent/Electrolyte Acetonitrile / 0.1 M TBAPF6
Working Electrode Glassy Carbon
Scan Rate 100 mV/s

This table is for illustrative purposes and does not represent experimental data for this compound.

Electrocatalytic Applications (e.g., Oxidation of Organic Substrates)

Pyridine derivatives have demonstrated potential in electrocatalytic applications, particularly in the oxidation of various organic substrates. rsc.org The nitrogen atom in the pyridine ring can act as a proton acceptor, facilitating proton-coupled electron transfer reactions, which are central to many oxidation processes. rsc.org

The catalytic activity of these compounds is often linked to their ability to mediate electron transfer between the electrode and the substrate. For example, pyridine derivatives can be used in systems for the catalytic oxidation of phenols. rsc.org The efficiency and selectivity of such reactions can be tuned by modifying the substituents on the pyridine ring, which alters its electronic properties and, consequently, its catalytic performance.

Furthermore, pyridine-based structures are being explored in the development of catalysts for a range of transformations, including the hydrogenation of other nitrogen-containing aromatic compounds. acs.org While this is a reduction process, it highlights the versatility of pyridine derivatives in mediating redox reactions. The electrocatalytic oxidation of organic substrates using pyridine-based compounds often involves the generation of a high-valent species that then reacts with the substrate. The specific mechanism can vary depending on the catalyst, substrate, and reaction conditions.

Future Research Directions and Translational Potential

Development of Next-Generation Synthetic Methodologies

The synthesis of functionalized pyridines like (5-(3-Methoxyphenyl)pyridin-3-yl)methanol traditionally relies on established methods such as the Suzuki-Miyaura cross-coupling to form the C-C bond between the pyridine (B92270) and phenyl rings. organic-chemistry.orgnih.gov However, the future of synthesizing this and related molecules lies in the development of more efficient, selective, and sustainable methods.

A major area of future development is the direct C-H functionalization of the pyridine ring. rsc.orgbenthamdirect.combeilstein-journals.org This approach avoids the need for pre-functionalized starting materials (e.g., halogenated pyridines), reducing the number of synthetic steps and minimizing waste. rsc.org Strategies for C-H activation at the C3 position of the pyridine ring are particularly relevant and are an area of active research. benthamdirect.comnih.gov Overcoming the challenge of regioselectivity in C-H functionalization will be key to advancing the synthesis of asymmetrically substituted pyridines. nih.gov

Furthermore, photocatalytic methods are emerging as a powerful tool for pyridine functionalization under mild conditions. acs.orgresearchgate.net These light-mediated reactions can enable transformations that are difficult to achieve with traditional thermal methods. researchgate.net The development of photocatalytic cycles that can selectively form the C-C bond in the target molecule would represent a significant step forward.

Another innovative frontier is skeletal editing , which involves the direct modification of the pyridine ring itself. chemeurope.com This "chemical surgery" could allow for the conversion of the pyridine nitrogen to a carbon atom or the insertion of new atoms into the ring, opening up completely new avenues for creating novel analogues. chemeurope.com

Synthetic MethodologyPotential Advantage for this compound SynthesisKey Challenge
Direct C-H FunctionalizationFewer synthetic steps, reduced waste, improved atom economy. rsc.orgAchieving high regioselectivity at the desired positions. benthamdirect.comnih.gov
PhotocatalysisMild reaction conditions, novel reactivity. acs.orgCatalyst stability and scalability.
Skeletal EditingAccess to novel scaffolds by modifying the core ring structure. chemeurope.comComplexity of the chemical transformation and substrate scope.
Advanced Suzuki-Miyaura CouplingHigher yields and tolerance of functional groups for heteroaryl compounds. organic-chemistry.orgwwjmrd.comSuppression of side products derived from phosphorus ligands. researchgate.net

Advanced Computational Design and Screening of Analogues for Enhanced Specificity

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new bioactive molecules. For a scaffold like this compound, in silico methods can guide the design of analogues with improved potency and selectivity for specific biological targets. nih.govmdpi.com

Future research will increasingly rely on structure-based drug design , using high-resolution crystal structures of target proteins to design ligands that fit precisely into the binding site. nih.govacs.org For instance, if targeting a specific kinase, the methoxyphenyl and pyridyl-methanol moieties can be systematically modified to optimize interactions with key amino acid residues in the ATP-binding pocket. mdpi.commdpi.com

Virtual screening of large compound libraries will allow for the rapid identification of new analogues with desired properties. nih.gov By creating a virtual library of derivatives of this compound with diverse substitutions, it will be possible to computationally predict their binding affinity for various targets, prioritizing the most promising candidates for synthesis and experimental testing.

Moreover, the use of Quantitative Structure-Activity Relationship (QSAR) models and machine learning will be crucial in predicting the biological activity and pharmacokinetic properties of new analogues. nih.govmdpi.com These models can identify the key structural features that contribute to activity and selectivity, guiding the design of next-generation compounds with improved drug-like properties. nih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities

The pyridine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs for various diseases. dovepress.comnih.gov While related structures to this compound have been explored as anticancer agents, significant potential exists for discovering novel biological targets and therapeutic applications. nih.gov

One promising area is the development of selective kinase inhibitors . researchgate.net Many kinases are implicated in diseases ranging from cancer to inflammatory disorders. The pyridyl-aryl scaffold of the title compound is a common feature in many kinase inhibitors, and high-throughput screening against a broad panel of kinases could reveal novel and potent inhibitory activities. nih.govmdpi.com For example, derivatives of this compound could be explored as inhibitors of kinases involved in neurodegenerative diseases or metabolic disorders.

Another avenue of research is the exploration of its potential as a modulator of ion channels . For instance, certain (pyridin-2-yl)methanol derivatives have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain and skin disorders. researchgate.net Investigating the activity of this compound and its analogues on TRPV3 and other ion channels could lead to new therapies for chronic pain or inflammatory skin conditions.

The compound and its derivatives could also be investigated for their potential in treating infectious diseases. Ruthenium(II) p-cymene (B1678584) complexes with quinoxaline-pyridyl ligands have shown selective activity against Gram-positive bacteria, including intracellular S. aureus. acs.org This suggests that metal complexes of pyridyl-methanol derivatives could be a promising strategy for developing new antibacterial agents.

Expanding Catalytic Applications and Innovations in Material Science

Beyond its therapeutic potential, the this compound scaffold holds promise in the fields of catalysis and materials science.

In catalysis , pyridine derivatives are widely used as ligands for transition metals due to the coordinating ability of the nitrogen atom. nih.govwikipedia.org The this compound molecule could serve as a ligand for various metal centers (e.g., palladium, rhodium, copper), creating catalysts for a range of organic transformations. nih.govacs.org The substituents on both the pyridine and phenyl rings can be tuned to modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. nih.gov Future research could explore the use of such complexes in asymmetric catalysis or for challenging cross-coupling reactions. acs.org

In the realm of materials science , pyridine-containing compounds are being actively investigated for their use in electronic devices. Donor-acceptor based pyridine derivatives have shown potential as charge-transporting materials in organic light-emitting diodes (OLEDs) and as additives in perovskite solar cells (PSCs), where they can improve device efficiency and stability. rsc.org The electronic properties of this compound, arising from the interplay between the electron-deficient pyridine ring and the electron-rich methoxyphenyl group, make it an interesting candidate for such applications. Future work could involve synthesizing polymers or dendrimers based on this scaffold to create novel materials with tailored optoelectronic properties. rsc.org Additionally, pyridyl-methanol compounds have been grafted into the layers of materials like kaolinite, suggesting potential applications in creating novel hybrid organic-inorganic materials with unique thermal and structural properties. researchgate.net

Q & A

Basic: What are the standard synthetic routes for (5-(3-Methoxyphenyl)pyridin-3-yl)methanol, and how are reaction conditions optimized?

Answer:
The synthesis typically involves functionalizing a pyridine ring with a 3-methoxyphenyl group, followed by reduction or oxidation to introduce the methanol moiety. A common approach includes:

  • Suzuki-Miyaura coupling to attach the 3-methoxyphenyl group to a halogenated pyridine precursor (e.g., 5-bromopyridin-3-yl)methanol, using Pd catalysts and optimized base conditions (e.g., Na₂CO₃ in DMF/water) .
  • Reductive methods : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether can reduce ketone intermediates to the alcohol .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance coupling efficiency, while protic solvents like methanol stabilize intermediates during reduction .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are key peaks interpreted?

Answer:

  • ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm (¹H) and ~55 ppm (¹³C). Pyridine protons resonate between 7.5–9.0 ppm, with coupling patterns indicating substitution positions .
  • IR Spectroscopy : A broad O-H stretch (~3200–3500 cm⁻¹) confirms the methanol group, while C-O-C stretching (~1250 cm⁻¹) verifies the methoxy substituent .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with pyridine ring cleavage .
  • TLC : Methanol:chloroform (1:9 or 2:8) systems monitor reaction progress, with UV/iodine staining for visualization .

Advanced: How can regioselectivity challenges in introducing the 3-methoxyphenyl group to the pyridine ring be addressed?

Answer:
Regioselectivity is influenced by:

  • Directing groups : Pre-functionalizing the pyridine ring with electron-withdrawing groups (e.g., -NO₂) at specific positions to direct cross-coupling reactions .
  • Catalyst design : Palladium complexes with bulky ligands (e.g., SPhos) favor coupling at sterically accessible sites .
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity by minimizing side reactions .
  • Computational modeling : DFT calculations predict favorable transition states for coupling at the 5-position of the pyridine ring .

Advanced: How can contradictory crystallographic data for this compound be resolved to validate its structure?

Answer:

  • X-ray crystallography refinement : Use SHELX software (SHELXL/SHELXS) to refine diffraction data, ensuring proper handling of twinning or disordered solvent molecules .
  • Cross-validation : Compare experimental bond lengths/angles with DFT-optimized structures .
  • Complementary techniques : Pair crystallography with solid-state NMR or powder XRD to confirm unit cell consistency .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound, given its structural analogs?

Answer:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to fluorinated pyridine derivatives with anticancer activity .
  • Anti-inflammatory models : Measure COX-2 inhibition in macrophage (RAW 264.7) cells, given the methoxyphenyl group’s role in modulating inflammation .
  • Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves to determine IC₅₀ values .

Methodological: How do solvent polarity and proticity influence the stability of this compound during storage?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize via hydrogen bonding with the methanol group but may accelerate oxidation over time. Store under inert gas (N₂/Ar) .
  • Protic solvents (methanol, ethanol) : Reduce degradation via autoxidation but require anhydrous conditions to prevent esterification of the alcohol group .
  • Solid-state storage : Lyophilized samples in amber vials at –20°C show minimal degradation over 6 months .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute dipole moments, HOMO-LUMO gaps, and electrostatic potential maps .
  • Molecular docking : Simulate binding affinities with protein targets (e.g., kinases) using AutoDock Vina, guided by analog data from fluorinated pyridines .
  • MD simulations : Assess solvation effects in aqueous and lipid environments to predict bioavailability .

Advanced: What strategies mitigate byproduct formation during scale-up synthesis?

Answer:

  • Temperature control : Gradual heating (e.g., 60–80°C) during Suzuki coupling reduces homocoupling byproducts .
  • Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) minimize metal leaching and improve yield consistency .
  • In-line purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted precursors early in the workflow .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(3-Methoxyphenyl)pyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-(3-Methoxyphenyl)pyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.